molecular formula C10H20O B12915919 2-(4-Methylcycloheptyl)ethanol CAS No. 5452-80-2

2-(4-Methylcycloheptyl)ethanol

Cat. No.: B12915919
CAS No.: 5452-80-2
M. Wt: 156.26 g/mol
InChI Key: RTDQNBGTIROCLY-UHFFFAOYSA-N
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Description

2-(4-Methylcycloheptyl)ethanol is an organic compound with the chemical formula C10H20O. It belongs to the class of alcohols, characterized by the presence of a hydroxyl (-OH) group attached to a carbon atom. This compound is notable for its unique structure, which includes a cycloheptyl ring substituted with a methyl group and an ethanol side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylcycloheptyl)ethanol can be achieved through several methods:

    Grignard Reaction: One common method involves the reaction of 4-methylcycloheptanone with ethylmagnesium bromide (a Grignard reagent) followed by hydrolysis. This reaction proceeds under anhydrous conditions and typically requires a solvent such as diethyl ether or tetrahydrofuran (THF).

    Reduction of Ketones: Another method involves the reduction of 4-methylcycloheptanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylcycloheptyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.

    Reduction: NaBH4 or LiAlH4 in anhydrous conditions.

    Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.

Major Products

    Oxidation: 4-Methylcycloheptanone or 4-Methylcycloheptanal.

    Reduction: 4-Methylcycloheptane.

    Substitution: 2-(4-Methylcycloheptyl)chloride or 2-(4-Methylcycloheptyl)bromide.

Scientific Research Applications

2-(4-Methylcycloheptyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.

    Medicine: It may serve as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylcycloheptyl)ethanol involves its interaction with biological membranes and proteins. The hydroxyl group can form hydrogen bonds with amino acid residues, affecting protein structure and function. Additionally, the hydrophobic cycloheptyl ring can insert into lipid bilayers, altering membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanol: Similar structure but lacks the methyl substitution.

    2-Cycloheptylethanol: Similar structure but lacks the methyl substitution on the cycloheptyl ring.

    4-Methylcyclohexanol: Similar structure but with a six-membered ring instead of a seven-membered ring.

Uniqueness

2-(4-Methylcycloheptyl)ethanol is unique due to the presence of both a methyl-substituted cycloheptyl ring and an ethanol side chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

5452-80-2

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-(4-methylcycloheptyl)ethanol

InChI

InChI=1S/C10H20O/c1-9-3-2-4-10(6-5-9)7-8-11/h9-11H,2-8H2,1H3

InChI Key

RTDQNBGTIROCLY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(CC1)CCO

Origin of Product

United States

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